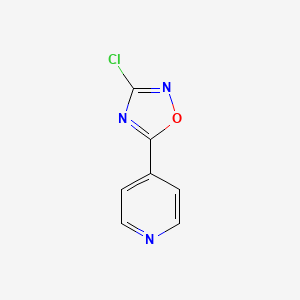
4-(3-Chloro-1,2,4-oxadiazol-5-YL)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-(pyridin-4-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of a pyridine ring and an oxadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(pyridin-4-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-cyanopyridine with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with phosphoryl chloride to yield the oxadiazole ring .
Industrial Production Methods
In industrial settings, the production of 3-Chloro-5-(pyridin-4-yl)-1,2,4-oxadiazole may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.
化学反応の分析
Types of Reactions
3-Chloro-5-(pyridin-4-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Often involves reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazoles, which can have different functional groups attached to the pyridine or oxadiazole rings, enhancing their chemical and biological properties .
科学的研究の応用
3-Chloro-5-(pyridin-4-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Material Science: It is employed in the design of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.
作用機序
The mechanism of action of 3-Chloro-5-(pyridin-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can affect various biological pathways, including signal transduction and metabolic pathways, by altering the activity of key proteins and enzymes.
類似化合物との比較
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridin-2-yl: This compound shares a similar pyridine ring structure but has a trifluoromethyl group instead of an oxadiazole ring.
3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole: Similar to 3-Chloro-5-(pyridin-4-yl)-1,2,4-oxadiazole but with a bromine atom instead of chlorine.
Uniqueness
3-Chloro-5-(pyridin-4-yl)-1,2,4-oxadiazole is unique due to its combination of a pyridine ring and an oxadiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with diverse biological activities and applications .
特性
IUPAC Name |
3-chloro-5-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-7-10-6(12-11-7)5-1-3-9-4-2-5/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMSNIJCUJNDMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=NO2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
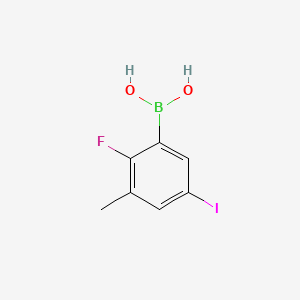

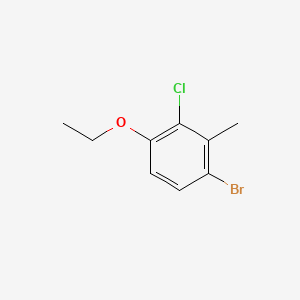

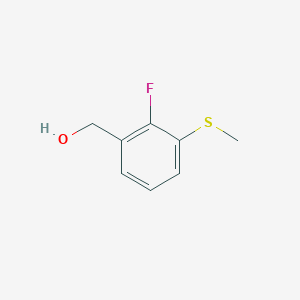
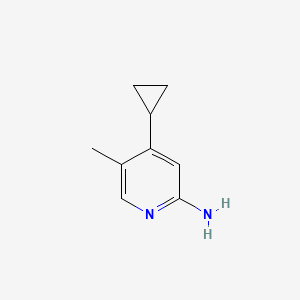


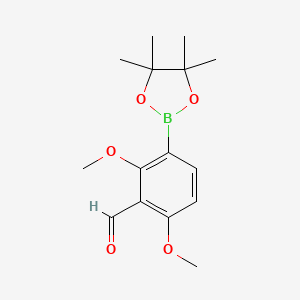
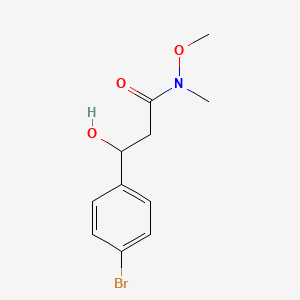
![methyl 6-bromo-2-cyclopropyl-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B14027590.png)
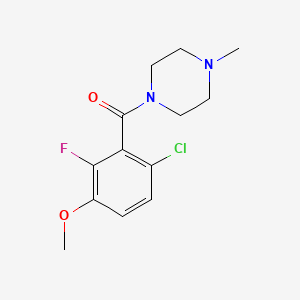
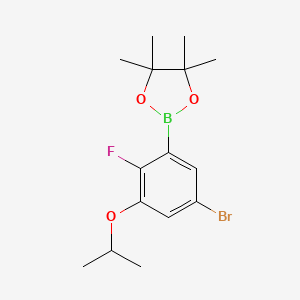
![Methyl 4-[(2,3-difluoro-6-hydroxyphenyl)carbonyl]benzoate](/img/structure/B14027609.png)
